3-(Perfluorobutyl)-2-hydroxypropyl acrylate
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Overview
Description
3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a fluorinated acrylate monomer known for its unique properties, including high chemical and thermal stability, low surface energy, and excellent film-forming abilities. These characteristics make it valuable in various industrial applications, particularly in the production of coatings, adhesives, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate typically involves the reaction of perfluorobutyl iodide with glycidol, followed by esterification with acrylic acid. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the reaction and solvents like tetrahydrofuran to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorobutyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization to form homopolymers or copolymers.
Substitution: The hydroxyl group can participate in substitution reactions with other functional groups.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Esterification: Carboxylic acids or anhydrides are used with catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Polymers: Homopolymers and copolymers with enhanced properties.
Esters: Various esters depending on the carboxylic acid used in the reaction.
Scientific Research Applications
3-(Perfluorobutyl)-2-hydroxypropyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers with unique properties.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in drug delivery systems due to its stability and compatibility.
Industry: Applied in the production of high-performance coatings and adhesives
Mechanism of Action
The mechanism of action of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate primarily involves its ability to form stable polymers and copolymers. The perfluorobutyl group imparts hydrophobic and oleophobic properties, while the acrylate group allows for polymerization. The hydroxyl group provides sites for further functionalization, making it versatile for various applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctyl acrylate
- Perfluorodecyl acrylate
- Perfluorobutyl methacrylate
Uniqueness
3-(Perfluorobutyl)-2-hydroxypropyl acrylate stands out due to its unique combination of a perfluorobutyl group and a hydroxyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and functionalization .
Properties
IUPAC Name |
(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F9O3/c1-2-6(21)22-4-5(20)3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2,5,20H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZXPRQMECEMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F9O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379704 |
Source
|
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98573-25-2 |
Source
|
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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